
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its pyrrolizinone core, which is substituted with diethylamino, ethyl, and dimethyl groups
Méthodes De Préparation
The synthesis of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves several steps, typically starting with the formation of the pyrrolizinone core. This can be achieved through a series of condensation reactions involving appropriate precursors. The diethylamino group is introduced via nucleophilic substitution, while the ethyl and dimethyl groups are added through alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new compounds with extended functionalities.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrrolizinone derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: Its chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolizinone core provides a stable scaffold for these interactions. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one can be compared with other similar compounds, such as:
1-(Diethylamino)-3-methyl-2-butanone: Similar in having a diethylamino group but differs in the core structure.
6-Ethyl-5,7-dimethyl-3h-pyrrolizin-3-one: Lacks the diethylamino group, affecting its chemical reactivity and applications.
1-(Diethylamino)-2-propanone: Another diethylamino-substituted compound with a simpler structure.
The uniqueness of this compound lies in its combination of functional groups and the pyrrolizinone core, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
957-57-3 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1-(diethylamino)-6-ethyl-5,7-dimethylpyrrolizin-3-one |
InChI |
InChI=1S/C15H22N2O/c1-6-12-10(4)15-13(16(7-2)8-3)9-14(18)17(15)11(12)5/h9H,6-8H2,1-5H3 |
Clé InChI |
DMFQFLUGCCOYFU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C(=O)C=C(C2=C1C)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



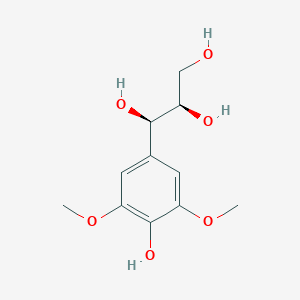

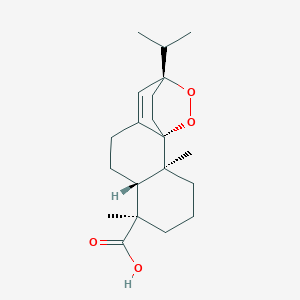

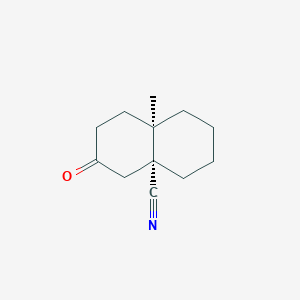
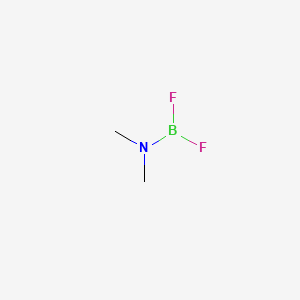
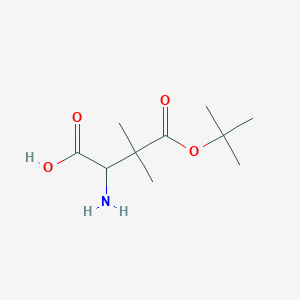
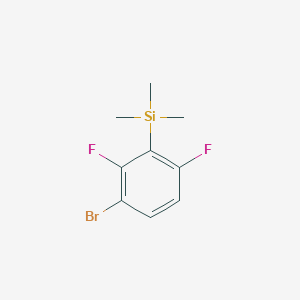
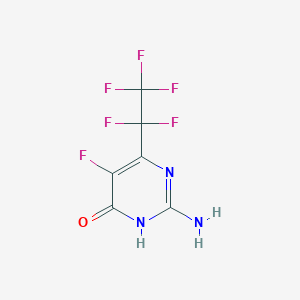
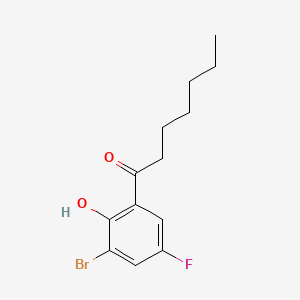

![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
